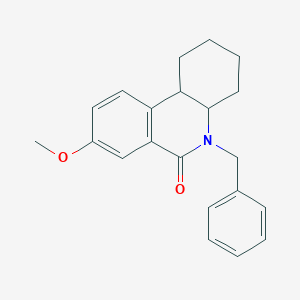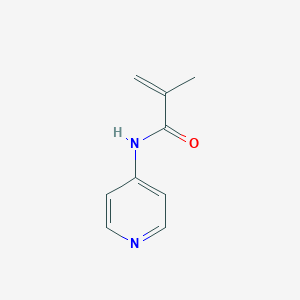![molecular formula C24H29FN4O B289226 2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289226.png)
2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone is a synthetic compound that belongs to the class of quinazolinone derivatives. This compound has gained significant attention in the scientific community due to its potential for various therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins involved in cell proliferation, angiogenesis, and apoptosis. It has also been found to interact with various receptors in the central nervous system, leading to its potential therapeutic applications in neurodegenerative disorders.
Biochemical and Physiological Effects:
2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins involved in cell proliferation, angiogenesis, and apoptosis. It has also been found to interact with various receptors in the central nervous system, leading to its potential therapeutic applications in neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone in lab experiments is its high potency and selectivity. It has also been found to exhibit low toxicity and good pharmacokinetic properties. However, one of the limitations of using this compound in lab experiments is its high cost and complex synthesis method.
Zukünftige Richtungen
There are several future directions for the research on 2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone. One of the future directions is to study its potential in the treatment of various neurodegenerative disorders. Another future direction is to study its potential in combination therapy with other anticancer drugs for the treatment of cancer. Additionally, the development of more efficient and cost-effective synthesis methods for this compound is also a future direction for research.
Synthesemethoden
The synthesis of 2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone involves a multi-step process. The first step involves the reaction of 4-fluoroaniline with 4-chloro-3-nitrobenzoic acid in the presence of a catalyst to form 4-(4-fluorophenyl)-3-nitrobenzoic acid. The second step involves the reduction of 4-(4-fluorophenyl)-3-nitrobenzoic acid with iron powder and hydrochloric acid to form 4-(4-fluorophenyl)-3-aminobenzoic acid. The third step involves the reaction of 4-(4-fluorophenyl)-3-aminobenzoic acid with 1-ethylpropylpiperazine and formaldehyde to form 2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone.
Wissenschaftliche Forschungsanwendungen
2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antifungal activities. It has also been studied for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C24H29FN4O |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-2-[(4-pentan-3-ylpiperazin-1-yl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C24H29FN4O/c1-3-19(4-2)28-15-13-27(14-16-28)17-23-26-22-8-6-5-7-21(22)24(30)29(23)20-11-9-18(25)10-12-20/h5-12,19H,3-4,13-17H2,1-2H3 |
InChI-Schlüssel |
DQUKJAXVQOZANT-UHFFFAOYSA-N |
SMILES |
CCC(CC)N1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
Kanonische SMILES |
CCC(CC)N1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-benzyl-6-(methylsulfanyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289150.png)
![6-methyl-7,8,9,10-tetrahydrobenzo[i]phenanthridin-5(6H)-one](/img/structure/B289154.png)

![6-benzyl-6,6a,7,8,9,10,11,11a-octahydro-5H-cyclohepta[c]isoquinolin-5-one](/img/structure/B289157.png)



![Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B289162.png)
![3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B289167.png)